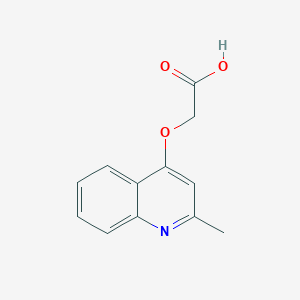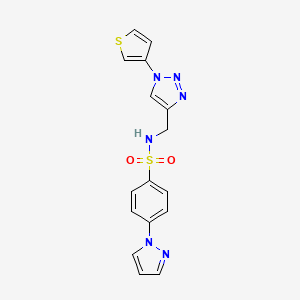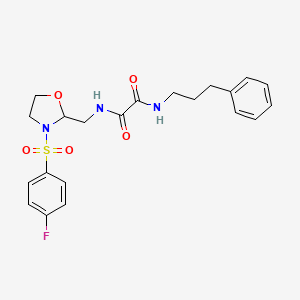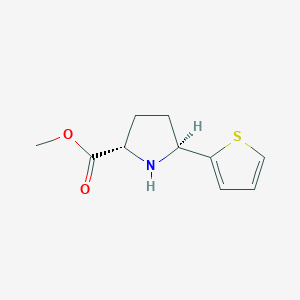![molecular formula C13H17N3O B2381404 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine CAS No. 1225540-59-9](/img/structure/B2381404.png)
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine, also known as DMMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMPA is a pyrazole derivative that has been synthesized using several methods.
Mécanisme D'action
The mechanism of action of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine is not fully understood. However, it has been suggested that 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine may exert its biological effects by modulating the activity of various enzymes and signaling pathways. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to exhibit several biochemical and physiological effects. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has several advantages for lab experiments, including its low toxicity and high stability. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine is also easy to synthesize and can be obtained in high yields. However, 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Orientations Futures
There are several future directions for the study of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine. One potential direction is to investigate the potential use of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential use of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine as a corrosion inhibitor for metal surfaces. Furthermore, the development of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine-based metal complexes for catalytic applications is another potential direction for future research.
Méthodes De Synthèse
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine can be synthesized using several methods, including the reaction of 2,4-dimethylphenol with ethyl 2-methylpyrazole-3-carboxylate in the presence of a base, followed by reduction of the resulting ester with lithium aluminum hydride. Another method involves the reaction of 2,4-dimethylphenol with 2-methylpyrazole-3-carbaldehyde in the presence of a base, followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has also been investigated for its potential use as a corrosion inhibitor and as a ligand in metal complexes for catalytic applications.
Propriétés
IUPAC Name |
5-[(2,4-dimethylphenoxy)methyl]-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-4-5-12(10(2)6-9)17-8-11-7-13(14)16(3)15-11/h4-7H,8,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSGTPPNLWXDSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NN(C(=C2)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Ar,8aR)-1-cyclopropyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B2381323.png)
![[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2381324.png)

![N-(3,4-dimethoxyphenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide](/img/structure/B2381329.png)


![(5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2381334.png)
![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2381335.png)
![2,6-dioxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2381336.png)
![2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2381338.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2381340.png)

![3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2381343.png)